Product packaging for Veverimer(Cat. No.:CAS No. 2099678-27-8)

Veverimer

Cat. No.: B611672
CAS No.: 2099678-27-8
M. Wt: 310.3101
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Veverimer is an orally administered, non-absorbed, crosslinked polyamine polymer that functions as a high-capacity, selective hydrochloric acid (HCl) binder . Its primary research application is in the study of chronic metabolic acidosis, particularly in the context of chronic kidney disease (CKD) . In research settings, this compound serves as a novel tool to investigate acid-base balance correction without the sodium loading associated with traditional alkali therapies like sodium bicarbonate . Its unique mechanism of action involves selectively binding and removing HCl from the gastrointestinal tract. Once ingested, the polymer is protonated and binds chloride anions, and the resulting complex is excreted fecally, leading to a net increase in serum bicarbonate levels . This action mimics a postprandial alkaline tide, stimulating gastric acid secretion and subsequent bicarbonate delivery into the systemic circulation . As a research tool, this compound is valuable for exploring the pathophysiological consequences of metabolic acidosis, including its role in CKD progression, muscle wasting, and bone demineralization . Studies have utilized it to examine the effects of correcting acidosis on physical function, as measured by tools like the repeated chair stand test and quality-of-life surveys . This product is For Research Use Only. It is strictly for laboratory research and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2099678-27-8

Molecular Formula

(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z

Molecular Weight

310.3101

IUPAC Name

1,3-Propanediamine, N1,N3-di-2-propen-1-yl-, polymer with 1,2-dichloroethane and 2-propen-1-amine

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Veverimer;  veverimerum;  TRC101;  WHO 11162;  UNII-10VSMQY402.

Origin of Product

United States

Molecular and Mechanistic Underpinnings of Veverimer Action

Structural Design and Chemical Composition of Veverimer

This compound is characterized as a highly crosslinked aliphatic amine polymer researchgate.netsmolecule.com. Its structure is specifically engineered to enable high-capacity and selective binding of HCl within the gastrointestinal lumen researchgate.netresearchgate.net.

Polymeric Architecture and Crosslinking Characteristics

The synthesis of this compound involves the copolymerization of two primary monomers: allylamine (B125299) hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride (B599025) researchgate.netsmolecule.com. This copolymer is then crosslinked using 1,2-dichloroethane (B1671644) to form a three-dimensional network researchgate.netsmolecule.com. This extensive crosslinking is a crucial feature of this compound's architecture, contributing to its insolubility and its size-exclusion properties researchgate.netannualreports.com. The high degree of crosslinking limits swelling of the polymer in the gastrointestinal tract, which is intended to support gastrointestinal tolerability annualreports.com. The manufacturing process and careful control of each step are fundamental in defining the key attributes of the polymer structure annualreports.com.

Role of Amine Moieties in Proton Binding

A key functional component of this compound's chemical structure is its high content of free amine groups researchgate.netannualreports.comnih.gov. These amine moieties are essential for the polymer's ability to bind protons (H⁺) researchgate.netnihr.ac.uknih.gov. Upon ingestion, in the acidic environment of the gastrointestinal tract, these free amines become protonated, acquiring a positive charge researchgate.netnihr.ac.uknih.gov. This protonation is the initial step in this compound's acid-binding mechanism researchgate.netnih.gov. The high amine content directly contributes to the polymer's high proton binding capacity, reported to be approximately 10 mEq per gram of polymer annualreports.com.

Gastrointestinal Acid Sequestration Mechanisms

Selective Binding of Hydrochloric Acid in the Lumen

This compound selectively binds hydrochloric acid (HCl) in the gastrointestinal tract researchgate.netsmolecule.comfrontiersin.orgnihr.ac.uknih.govrenibus.comresearchgate.netucl.ac.ukamegroups.orgkidneynews.org. The binding process begins with the protonation of the polymer's free amine groups in the acidic environment researchgate.netnihr.ac.uknih.gov. Once protonated and positively charged, the polymer then binds to chloride, which is the most abundant anion in the gastrointestinal tract researchgate.netnihr.ac.uknih.gov. This selective binding of chloride is a direct result of the highly crosslinked structure of this compound, which excludes larger anions researchgate.netnihr.ac.ukannualreports.comnih.gov. In vitro studies have demonstrated that this compound exhibits high specificity for binding chloride while showing little or no binding of larger anions like phosphate (B84403), citrate, or taurocholate researchgate.netnih.gov.

Protonation Dynamics of this compound's Amine Groups

The protonation dynamics of this compound's amine groups are central to its function as an acid binder researchgate.netnih.gov. In the acidic conditions encountered upon ingestion, the free amine groups (R-NH₂) in the polymer readily accept protons (H⁺) to form positively charged ammonium (B1175870) ions (R-NH₃⁺) researchgate.netnihr.ac.uknih.gov. This protonation allows the polymer to then bind the negatively charged chloride ions (Cl⁻) researchgate.netnihr.ac.uknih.gov. The binding capacity of this compound has been demonstrated across the range of pH values found in the human gastrointestinal tract (1.5–7), with a binding capacity of approximately 10.7 ± 0.4 mmol HCl per gram of polymer shown in vitro researchgate.netresearchgate.netnih.gov. The removal of HCl from the gastrointestinal tract through this binding and subsequent fecal excretion is functionally equivalent to a net gain of bicarbonate in the blood researchgate.netnih.gov. This occurs because chloride secretion into the stomach is coupled with the generation of bicarbonate, which is then transported into the bloodstream researchgate.netnih.gov.

Chloride Anion Specificity and Binding Affinity

This compound is characterized by a high capacity and selectivity for binding HCl within the GI tract. In vitro studies have demonstrated a significant binding capacity for HCl, measured at 10.7 ± 0.4 mmol per gram of polymer. This binding capacity remains substantial, exceeding 5 mmol/g, across the physiological pH range of the human GI tract (1.5-7).

Upon protonation, which occurs after ingestion, this compound becomes positively charged due to its free amine content. This positive charge facilitates the binding of anions. This compound exhibits high specificity for chloride anions, the smallest and most abundant anion in the GI tract. In contrast, it shows little to no significant binding of other common GI anions such as phosphate, citrate, or taurocholate, with binding capacities below 1.5 mmol/g for these substances in in vitro studies. This selective chloride binding is attributed to the highly crosslinked structure of this compound, which imparts size exclusion properties, preventing the binding of larger anions.

A summary of in vitro binding data is presented in the table below:

Substance BoundBinding Capacity (mmol/g)Specificity
HCl10.7 ± 0.4High
Chloride (upon protonation)High specificitySelective
Phosphate< 1.5Low/None
Citrate< 1.5Low/None
Taurocholate< 1.5Low/None

Absence of Systemic Absorption and Direct Excretion Pathway

A key characteristic of this compound is its non-absorbed nature. As an orally administered polymer, it remains within the GI tract. Studies using 14C-labeled this compound in animal models (rats and dogs) have shown that the polymer is not absorbed from the GI tract and is quantitatively eliminated in the feces. This direct excretion pathway in the feces is the primary route for the removal of this compound and the bound HCl from the body. The absence of systemic absorption means that potential drug-drug interactions are primarily limited to effects within the GI tract, such as binding to other oral medications or transient changes in gastric pH.

Indirect Physiological Modulation of Systemic Bicarbonate

This compound's mechanism of action indirectly leads to an increase in systemic bicarbonate levels. By sequestering HCl in the stomach lumen, this compound removes H+ ions. This removal of gastric acid stimulates the physiological processes involved in gastric acid secretion, which in turn enhances the delivery of bicarbonate into the bloodstream.

Stimulation of Gastric Parietal Cell Hydrochloric Acid Secretion

The removal of HCl from the stomach lumen by this compound reduces the acidity of the gastric contents, leading to a temporary rise in gastric pH. This reduction in luminal acidity acts as a stimulus for gastric parietal cells to increase their secretion of hydrochloric acid. Parietal cells are responsible for generating and secreting HCl into the stomach lumen. This secretion is a tightly regulated process involving various mechanisms.

Role of Carbonic Anhydrase in Bicarbonate Generation within Parietal Cells

The process of HCl secretion by parietal cells involves the enzyme carbonic anhydrase II (CAII). Within the parietal cell, carbonic anhydrase catalyzes the hydration of carbon dioxide (CO2) to form carbonic acid (H2CO3), which then rapidly dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-). The hydrogen ions are then actively transported into the stomach lumen by the H+/K+-ATPase proton pump.

Enhanced Bicarbonate Delivery to Systemic Circulation Mimicking Postprandial Alkaline Tide

For each hydrogen ion secreted into the gastric lumen, a bicarbonate ion is generated within the parietal cell. To maintain intracellular pH and electrical neutrality, this intracellular bicarbonate is transported across the basolateral membrane of the parietal cell and into the interstitial fluid, and subsequently into the bloodstream, in exchange for chloride ions via the anion exchange protein AE2. This movement of bicarbonate into the systemic circulation following gastric acid secretion is a well-known physiological phenomenon referred to as the "alkaline tide," which typically occurs after a meal. By continuously removing HCl from the stomach, this compound effectively stimulates this process, leading to enhanced bicarbonate delivery to the systemic circulation, mimicking the postprandial alkaline tide. This results in a net gain of bicarbonate in the blood.

Comparative Mechanistic Analysis with Traditional Alkali Interventions

This compound's mechanism of action differs significantly from traditional alkali therapies, such as oral sodium bicarbonate. Traditional alkali supplements work by directly neutralizing accumulated acid in the body. While effective in increasing serum bicarbonate, these therapies introduce absorbable cations, such as sodium (Na+) or potassium (K+), into the body. This can be problematic for patients with conditions sensitive to increased sodium or potassium load, such as hypertension or heart failure. Additionally, the reaction between orally administered sodium bicarbonate and gastric acid produces sodium chloride (NaCl) and carbon dioxide (CO2) as byproducts. The generation of CO2 can lead to gastrointestinal discomfort.

In contrast, this compound removes acid from the GI tract by binding HCl without introducing a counterion load. This means it does not add unwanted sodium or potassium to the system. Instead of neutralizing acid systemically, this compound's action in the stomach triggers the body's own mechanism for generating bicarbonate via parietal cell activity. This results in an endogenous increase in serum bicarbonate. This distinct mechanism may offer advantages, particularly for patients where managing cation load is critical.

The table below summarizes the comparative mechanisms:

FeatureThis compoundTraditional Alkali Therapies (e.g., NaHCO3)
Primary ActionBinds and removes HCl from GI tractDirectly neutralizes systemic acid
Cation LoadNo significant introduction of cationsIntroduces absorbable cations (Na+, K+)
Bicarbonate IncreaseStimulates endogenous bicarbonate generationProvides exogenous bicarbonate
GI ByproductsNo significant CO2 productionCan produce CO2
Excretion PathwayExcreted in feces with bound acidAbsorbed and affects systemic pH

Further research comparing the long-term effects of this compound with traditional alkali therapy is ongoing.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound137796889, 481110723
Hydrochloric Acid313
Sodium Bicarbonate10340
Sodium Citrate6063
Potassium Citrate13354
Carbon Dioxide280
Chloride312
Bicarbonate10341
Sodium23674613
Potassium23674615

This compound, also known as TRC101, is an orally administered, non-absorbed, counterion-free polymer designed to address metabolic acidosis by binding hydrochloric acid (HCl) in the gastrointestinal (GI) tract. This action leads to the removal of acid from the body via fecal excretion, ultimately resulting in an increase in serum bicarbonate levels. The polymer is composed of crosslinked, high-molecular-weight polyamines.

Chloride Anion Specificity and Binding Affinity

This compound is characterized by a high capacity and selectivity for binding HCl within the GI tract. In vitro studies have demonstrated a significant binding capacity for HCl, measured at 10.7 ± 0.4 mmol per gram of polymer. This binding capacity remains substantial, exceeding 5 mmol/g, across the physiological pH range of the human GI tract (1.5-7).

Upon protonation, which occurs after ingestion, this compound becomes positively charged due to its free amine content. This positive charge facilitates the binding of anions. This compound exhibits high specificity for chloride anions, the smallest and most abundant anion in the GI tract. In contrast, it shows little to no significant binding of other common GI anions such as phosphate, citrate, or taurocholate, with binding capacities below 1.5 mmol/g for these substances in in vitro studies. This selective chloride binding is attributed to the highly crosslinked structure of this compound, which imparts size exclusion properties, preventing the binding of larger anions.

A summary of in vitro binding data is presented in the table below:

Substance BoundBinding Capacity (mmol/g)Specificity
HCl10.7 ± 0.4High
Chloride (upon protonation)High specificitySelective
Phosphate< 1.5Low/None
Citrate< 1.5Low/None
Taurocholate< 1.5Low/None

Absence of Systemic Absorption and Direct Excretion Pathway

A key characteristic of this compound is its non-absorbed nature. As an orally administered polymer, it remains within the GI tract. Studies using 14C-labeled this compound in animal models (rats and dogs) have shown that the polymer was not absorbed from the GI tract and was quantitatively eliminated in the feces. This direct excretion pathway in the feces is the primary route for the removal of this compound and the bound HCl from the body. The absence of systemic absorption means that potential drug-drug interactions are primarily limited to effects within the GI tract, such as binding to other oral medications or transient changes in gastric pH.

Indirect Physiological Modulation of Systemic Bicarbonate

This compound's mechanism of action indirectly leads to an increase in systemic bicarbonate levels. By sequestering HCl in the stomach lumen, this compound removes H+ ions. This removal of gastric acid stimulates the physiological processes involved in gastric acid secretion, which in turn enhances the delivery of bicarbonate into the bloodstream.

Stimulation of Gastric Parietal Cell Hydrochloric Acid Secretion

The removal of HCl from the stomach lumen by this compound reduces the acidity of the gastric contents, leading to a temporary rise in gastric pH. This reduction in luminal acidity acts as a stimulus for gastric parietal cells to increase their secretion of hydrochloric acid. Parietal cells are responsible for generating and secreting HCl into the stomach lumen. This secretion is a tightly regulated process involving various mechanisms.

Role of Carbonic Anhydrase in Bicarbonate Generation within Parietal Cells

The process of HCl secretion by parietal cells involves the enzyme carbonic anhydrase II (CAII). Within the parietal cell, carbonic anhydrase catalyzes the hydration of carbon dioxide (CO2) to form carbonic acid (H2CO3), which then rapidly dissociates into a hydrogen ion (H+) and a bicarbonate ion (HCO3-). The hydrogen ions are then actively transported into the stomach lumen by the H+/K+-ATPase proton pump.

Enhanced Bicarbonate Delivery to Systemic Circulation Mimicking Postprandial Alkaline Tide

For each hydrogen ion secreted into the gastric lumen, a bicarbonate ion is generated within the parietal cell. To maintain intracellular pH and electrical neutrality, this intracellular bicarbonate is transported across the basolateral membrane of the parietal cell and into the interstitial fluid, and subsequently into the bloodstream, in exchange for chloride ions via the anion exchange protein AE2. This movement of bicarbonate into the systemic circulation following gastric acid secretion is a well-known physiological phenomenon referred to as the "alkaline tide," which typically occurs after a meal. By continuously removing HCl from the stomach, this compound effectively stimulates this process, leading to enhanced bicarbonate delivery to the systemic circulation, mimicking the postprandial alkaline tide. This results in a net gain of bicarbonate in the blood.

Comparative Mechanistic Analysis with Traditional Alkali Interventions

This compound's mechanism of action differs significantly from traditional alkali therapies, such as oral sodium bicarbonate. Traditional alkali supplements work by directly neutralizing accumulated acid in the body. While effective in increasing serum bicarbonate, these therapies introduce absorbable cations, such as sodium (Na+) or potassium (K+), into the body. This can be problematic for patients with conditions sensitive to increased sodium or potassium load, such as hypertension or heart failure. Additionally, the reaction between orally administered sodium bicarbonate and gastric acid produces sodium chloride (NaCl) and carbon dioxide (CO2) as byproducts. The generation of CO2 can lead to gastrointestinal discomfort.

In contrast, this compound removes acid from the GI tract by binding HCl without introducing a counterion load. This means it does not add unwanted sodium or potassium to the system. Instead of neutralizing acid systemically, this compound's action in the stomach triggers the body's own mechanism for generating bicarbonate via parietal cell activity. This results in an endogenous increase in serum bicarbonate. This distinct mechanism may offer advantages, particularly for patients where managing cation load is critical.

The table below summarizes the comparative mechanisms:

FeatureThis compoundTraditional Alkali Therapies (e.g., NaHCO3)
Primary ActionBinds and removes HCl from GI tractDirectly neutralizes systemic acid
Cation LoadNo significant introduction of cationsIntroduces absorbable cations (Na+, K+)
Bicarbonate IncreaseStimulates endogenous bicarbonate generationProvides exogenous bicarbonate
GI ByproductsNo significant CO2 productionCan produce CO2
Excretion PathwayExcreted in feces with bound acidAbsorbed and affects systemic pH

Further research comparing the long-term effects of this compound with traditional alkali therapy is needed.

Distinction from Cation-Introducing Alkali Therapies (e.g., Sodium Bicarbonate)

This compound's mechanism of action fundamentally differs from that of cation-introducing alkali therapies such as sodium bicarbonate. Traditional oral alkali supplements, including sodium bicarbonate and sodium citrate, function by introducing alkaline substances into the body that neutralize retained acid or are metabolized to bicarbonate. For instance, orally administered sodium bicarbonate (NaHCO₃) reacts with gastric hydrochloric acid (HCl) wikipedia.orgwikipedia.org.

NaHCO₃ + HCl → NaCl + H₂O + CO₂

This reaction neutralizes acid and provides bicarbonate (or a precursor) to the systemic circulation, but it concurrently introduces a significant sodium load wikipedia.orgwikipedia.orgwikidata.orgfishersci.fi. The introduction of absorbable cations, such as sodium or potassium, can be a considerable concern for patients with conditions like CKD, who may have impaired ability to excrete these ions, potentially leading to fluid retention or electrolyte imbalances wikipedia.orgwikidata.orgnih.govfishersci.cawikipedia.orgwikipedia.org.

In contrast, this compound is a high-capacity, selective, non-absorbed polymer designed to bind and remove hydrochloric acid directly from the GI tract wikipedia.orgwikipedia.orgwikidata.orgnih.govfishersci.cawikipedia.org. It is described as a free-amine polymer that, upon protonation in the acidic environment of the stomach, binds chloride ions with high specificity wikipedia.orgnih.govfishersci.ca. This binding sequesters HCl, preventing its absorption and facilitating its removal from the body via fecal excretion wikipedia.orgwikipedia.orgwikidata.orgfishersci.finih.govfishersci.cawikipedia.orgwikipedia.org.

Studies have demonstrated that this compound exhibits high binding capacity for HCl across the range of pH values found in the human GI tract nih.govfishersci.ca. In vitro studies showed a binding capacity of 10.7 ± 0.4 mmol HCl per gram of polymer, with significant capacity (>5 mmol/g) maintained between pH 1.5 and 7 nih.govfishersci.ca. Upon protonation, this compound selectively binds chloride, showing minimal binding of other anions commonly present in the GI tract, such as phosphate, citrate, and taurocholate (<1.5 mmol/g) wikipedia.orgnih.govfishersci.ca. This selective binding profile underscores its targeted action on hydrochloric acid.

The removal of HCl by this compound, by reducing the hydrogen ion concentration in the stomach, can also stimulate gastric HCl secretion by parietal cells. This process is coupled with the generation and enhanced delivery of bicarbonate into the bloodstream, mimicking a postprandial alkaline tide, further contributing to the increase in serum bicarbonate levels wikipedia.orgwikipedia.orgwikipedia.org.

FeatureThis compoundSodium Bicarbonate
Mechanism Binds and removes HCl from GI tract nih.govfishersci.caNeutralizes acid, introduces bicarbonate
Cation Introduction No significant introduction of cations wikipedia.orgnih.govfishersci.caIntroduces sodium (or potassium) wikipedia.orgwikipedia.orgwikidata.org
Absorption Non-absorbed polymer wikipedia.orgwikipedia.orgnih.govfishersci.caAbsorbed (bicarbonate and cation) wikipedia.org
Primary Action Acid removal wikipedia.orgnih.govfishersci.caAcid neutralization/bicarbonate supply wikipedia.org

Absence of Gaseous Byproduct Generation (e.g., Carbon Dioxide)

Another significant distinction between this compound and traditional alkali therapies like sodium bicarbonate lies in the generation of gaseous byproducts. When sodium bicarbonate is administered orally, it reacts with the acidic environment of the stomach, primarily with hydrochloric acid, producing sodium chloride, water, and carbon dioxide gas wikipedia.orgwikipedia.org.

NaHCO₃ + HCl → NaCl + H₂O + CO₂ wikipedia.orgwikipedia.org

The production of carbon dioxide gas in the GI tract can lead to undesirable side effects such as bloating, distension, and discomfort, which can impact patient tolerance and adherence to therapy wikipedia.org. While generally not severe, in rare instances, the pressure from CO₂ buildup has been linked to gastric rupture wikipedia.org.

This compound, through its mechanism of sequestering hydrochloric acid, avoids this issue entirely wikipedia.orgwikipedia.org. As a non-absorbed polymer that binds HCl, this compound removes hydrogen ions and chloride ions from the GI lumen without engaging in a neutralization reaction that yields a gas wikipedia.orgwikipedia.org. The bound HCl remains associated with the polymer and is subsequently eliminated in the feces wikipedia.orgwikipedia.org. This absence of gaseous byproduct generation contributes to a potentially improved tolerability profile compared to bicarbonate-based treatments wikipedia.org.

In essence, this compound's action is one of acid removal rather than acid neutralization, which is the basis for the lack of carbon dioxide production wikipedia.orgwikipedia.orgwikipedia.org. This mechanistic difference highlights a key advantage of this compound in avoiding the gastrointestinal discomfort associated with CO₂ generation seen with alkali therapies.

Data on Gaseous Byproduct Generation

While specific quantitative data tables directly comparing CO₂ production for this compound versus sodium bicarbonate in vivo were not prominently found in the search results, the mechanistic descriptions consistently emphasize the absence of CO₂ generation with this compound as a direct consequence of its non-neutralizing, acid-binding action, in contrast to the known chemical reaction of sodium bicarbonate with acid wikipedia.orgwikipedia.org.

Therapeutic AgentReaction with Gastric HClGaseous Byproduct (CO₂) Generation
This compound Binds HCl (sequestration) wikipedia.orgwikipedia.orgNo wikipedia.orgwikipedia.org
Sodium Bicarbonate Neutralizes HCl wikipedia.orgwikipedia.orgYes (CO₂) wikipedia.orgwikipedia.org

Synthetic Methodologies and Process Research

Overview of Polymerization Processes for Veverimer Precursors

The synthesis of this compound begins with the copolymerization of two primary monomers: allylamine (B125299) hydrochloride and N,N'-diallyl-1,3-diaminopropane dihydrochloride (B599025). smolecule.comresearchgate.net This copolymerization forms the foundational polymer chain of this compound. smolecule.com The resulting polymer is a high molecular weight polyamine. annualreports.comnih.gov

Chemical Crosslinking Techniques and Characterization

Following the initial copolymerization, the polymer undergoes a crosslinking step. smolecule.com This process involves the use of 1,2-dichloroethane (B1671644) as a crosslinking agent. smolecule.comresearchgate.net Crosslinking creates a three-dimensional network structure within the polymer. smolecule.comresearchgate.netichtj.waw.pl This highly crosslinked structure is crucial for several of this compound's key properties, including its low swelling characteristics and size exclusion capabilities. annualreports.comresearchgate.netsec.gov The size exclusion property is particularly important as it enables the polymer to selectively bind smaller anions like chloride over larger competing anions such as phosphate (B84403), citrate, bile acids, and fatty acids, which are also present in the gastrointestinal tract. nihr.ac.ukannualreports.comresearchgate.netsec.gov

Characterization of the resulting crosslinked polymer is performed to assess its physicochemical properties. smolecule.com Techniques such as laser light diffraction can be used to determine particle size. smolecule.com Ion chromatography can be employed to evaluate the binding capacity and selectivity of the polymer for various ions. smolecule.com In vitro studies have demonstrated this compound's high binding capacity for HCl, reported as 10.7 ± 0.4 mmol HCl per gram of polymer, and its significant binding capacity (>5 mmol/g) across the physiological pH range of the human gastrointestinal tract (1.5-7). researchgate.netnih.gov These studies also confirmed the high specificity for chloride binding compared to other anions. researchgate.netnih.gov

Research into Scalability and Reproducibility of Synthesis for Academic Inquiry

While specific detailed academic research publications solely focused on the large-scale synthesis and reproducibility of this compound for academic inquiry were not extensively found within the search results, the development of this compound by a pharmaceutical company (Tricida, Inc.) implies significant process research has been conducted to ensure scalability and reproducibility for potential commercial manufacturing. researchgate.netdelveinsight.com The synthesis is described as an in-house discovered process. annualreports.comsec.gov The need for consistent quality and properties for clinical trials and potential market supply necessitates robust and reproducible synthetic methodologies. Research into scalability would typically involve optimizing reaction conditions, raw material sourcing, and purification processes to enable production at a larger scale while maintaining the required purity, particle size (~100 µm spherical beads), crosslinking density, and binding capacity of the polymer. annualreports.comresearchgate.netnih.govsec.gov The intellectual property surrounding this compound's synthesis also suggests proprietary research into its manufacturing process. annualreports.comsec.gov

Preclinical Investigations and Mechanistic Elucidation of Veverimer

In Vitro Studies on Binding Kinetics and Selectivity

In vitro investigations have been crucial in elucidating veverimer's mechanism of action, particularly its capacity and selectivity for binding protons and various anions within the GI tract. researchgate.netnih.govresearchgate.net

Quantitative Assessment of Proton Binding Capacity

In vitro studies have demonstrated that this compound possesses a high proton binding capacity. This compound had a binding capacity of 10.7 ± 0.4 mmol HCl per gram of polymer. researchgate.netnih.govresearchgate.netresearchgate.net This significant binding capacity, exceeding 5 mmol/g, is maintained across the range of pH values typically found in the human GI tract (pH 1.5–7). researchgate.netnih.govresearchgate.net The high amine content of this compound contributes to this substantial proton binding capacity. sec.govannualreports.com

Comparative Binding Studies with Physiological Anions (e.g., Phosphate (B84403), Citrate, Taurocholate)

Upon protonation, this compound exhibits high specificity for binding chloride, the most abundant anion in the GI tract. sec.govresearchgate.netnih.govresearchgate.net Comparative binding studies with other physiological anions commonly found in the human GI tract, such as phosphate, citrate, and taurocholate, have shown little or no binding of these larger anions to this compound (<1.5 mmol/g). researchgate.netnih.govresearchgate.net This selective chloride binding is attributed to the highly crosslinked structure of this compound, which prevents the binding of larger anions through a size exclusion mechanism. sec.govnih.govannualreports.com This selectivity ensures that a majority of the binding capacity is utilized for hydrochloric acid binding. sec.govannualreports.com

Here is a table summarizing the in vitro binding capacity data:

Substance BoundBinding Capacity (mmol/g)
HCl (Proton)10.7 ± 0.4 researchgate.netnih.govresearchgate.netresearchgate.net
Phosphate<1.5 researchgate.netnih.govresearchgate.net
Citrate<1.5 researchgate.netnih.govresearchgate.net
Taurocholate<1.5 researchgate.netnih.govresearchgate.net
Chloride (upon protonation)High specificity sec.govresearchgate.netnih.govresearchgate.net

Characterization of Gastric pH Modulation in Simulated Gastrointestinal Environments

While not explicitly detailed in terms of simulated GI environments in the provided snippets, studies on drug-drug interactions indicate that this compound can increase gastric pH. In vivo studies in healthy subjects showed that this compound increased gastric pH by 1.5–3 pH units. researchgate.netresearcher.lifex-mol.net This pH elevation was transient, peaking within 1 hour and returning to baseline after 1.5–3 hours. researchgate.netresearcher.lifex-mol.net This modulation of gastric pH is a consequence of this compound binding to hydrochloric acid. researchgate.netresearcher.life

In Vivo Animal Model Research in Acid-Base Imbalance Models

Animal model research has been conducted to evaluate this compound's impact on systemic acid-base parameters. researchgate.netresearchgate.net

Impact on Systemic Acid-Base Parameters in Animal Models

Administration of this compound in animal models of metabolic acidosis has demonstrated a significant impact on systemic acid-base balance. researchgate.netresearchgate.net

Serum Bicarbonate Elevation

Studies in rats with adenine-induced chronic kidney disease (CKD) and metabolic acidosis have shown that administration of this compound results in a dose-dependent increase in serum bicarbonate levels. researchgate.netnih.govresearchgate.net This increase brought serum bicarbonate back to within the normal range compared with untreated controls. researchgate.netnih.govresearchgate.net The removal of acid by this compound leads to a net gain of bicarbonate in the blood, as chloride secretion into the stomach is accompanied by the generation of bicarbonate which is then transported into the blood. nih.gov Studies in normal mice also showed that this compound increased plasma bicarbonate concentrations by approximately 2 mEq/L. nih.gov This increase in serum bicarbonate is a key indicator of this compound's effectiveness in correcting metabolic acidosis in these animal models. researchgate.netnih.govresearchgate.netnih.gov

Here is a table summarizing the effect on serum bicarbonate in rat models:

Treatment GroupEffect on Serum Bicarbonate
Untreated ControlsRemained low (metabolic acidosis) researchgate.netnih.govresearchgate.net
This compoundDose-dependent increase to within the normal range researchgate.netnih.govresearchgate.net
Urinary pH and Electrolyte Excretion Patterns

Preclinical investigations in normal mice have demonstrated that this compound administration leads to an increase in urinary pH. nih.govnih.gov This effect is consistent with the compound's mechanism of increasing systemic bicarbonate, which influences the acid-base balance and subsequently the pH of excreted urine. Studies have also assessed the impact of this compound on electrolyte excretion. While the primary action is on acid binding, the resulting systemic changes can indirectly influence renal handling of electrolytes. For instance, the increase in plasma bicarbonate can affect the bicarbonate buffering system and its components excreted in urine. nih.govnih.gov

Data from studies in normal mice showed that this compound increased plasma bicarbonate and urinary pH, while reducing urinary ammonia (B1221849). nih.govnih.gov

Renal Physiological and Cellular Responses to this compound Administration

This compound's impact extends to several key renal physiological and cellular processes, primarily mediated through its effect on systemic acid-base balance and the subsequent reduction in renal acid excretion requirements.

Modulation of Renal Ammoniagenesis

Increased tubular ammoniagenesis is a compensatory response in progressive kidney disease to facilitate net acid excretion. However, excessive ammonia production can contribute to kidney disease progression, partly by activating the alternative complement cascade. nih.govnih.govnih.gov Preclinical studies have shown that this compound decreases renal tubular ammoniagenesis. nih.govnih.govnih.gov This reduction in ammonia production is a key mechanism by which this compound may mitigate kidney injury. nih.govnih.gov

In studies using normal mice, this compound treatment resulted in reduced urinary ammonia excretion. nih.govnih.gov In a nephrotoxic serum (NTS) nephritis model, this compound also significantly reduced NTS-induced urinary ammonia excretion, by approximately 75%. nih.govnih.gov

Here is a data table summarizing the effect of this compound on urinary ammonia excretion in a nephrotoxic serum nephritis model:

Study GroupUrinary Ammonia Excretion (% Reduction vs. NTS-induced)
This compound + NTS~75%
NTS (Control)0%
Effects on Tubular Hydrogen Ion Transporters (e.g., NHE3)

Studies in normal mice demonstrated a decrease in NHE3 in response to this compound. nih.govnih.govnih.gov

Influence on Glomerular Filtration and Renal Homeostasis in Specific Animal Models

In the NTS nephritis model, this compound treatment reduced NTS-induced proteinuria and albuminuria, key indicators of glomerular injury and impaired filtration. nih.govnih.govnih.gov While some clinical trials in humans with CKD and metabolic acidosis did not show a significant impact of this compound on the progression of CKD as measured by estimated glomerular filtration rate (eGFR), the preclinical findings in specific injury models suggest a protective effect on glomerular function under those conditions. renibus.comresearchgate.net

Data from the NTS nephritis model showed that this compound reduced NTS-induced proteinuria/albuminuria by approximately 60%. nih.govnih.govnih.gov

Here is a data table summarizing the effect of this compound on proteinuria/albuminuria in a nephrotoxic serum nephritis model:

Study GroupProteinuria/Albuminuria (% Reduction vs. NTS-induced)
This compound + NTS~60%
NTS (Control)0%

Immunological and Inflammatory Pathway Alterations

Chronic kidney disease and associated metabolic acidosis can trigger inflammatory mechanisms, including complement activation. researchgate.netamegroups.org Preclinical studies have explored this compound's ability to modulate these immunological and inflammatory pathways, particularly in the context of renal injury.

Suppression of Complement Cascade Activation (e.g., C3a, C5b-9) in Renal Injury Models

The complement system, particularly the alternative pathway, plays a role in the progression of kidney disease. nih.govfrontiersin.orgresearchgate.net Activation products like C3a and the terminal complement complex C5b-9 are implicated in mediating renal injury and inflammation. nih.govfrontiersin.orgfrontiersin.org Preclinical studies using renal injury models, such as NTS nephritis, have investigated this compound's effect on complement cascade activation. nih.govnih.govnih.gov

In the NTS nephritis model, this compound treatment suppressed plasma C3a levels and reduced urinary excretion and renal deposition of C5b-9. nih.govnih.govnih.gov This suppression of complement activation products suggests a potential mechanism by which this compound mitigates renal injury in these models. nih.govnih.govnih.gov

Data from the NTS nephritis model showed that this compound reduced NTS-induced urinary C5b-9 excretion by approximately 50% and suppressed plasma C3a levels. nih.govnih.govnih.gov

Here is a data table summarizing the effect of this compound on complement activation markers in a nephrotoxic serum nephritis model:

Study GroupUrinary C5b-9 Excretion (% Reduction vs. NTS-induced)Plasma C3a Levels (Suppressed vs. NTS-induced)
This compound + NTS~50%Observed
NTS (Control)0%Not suppressed
Modulation of Inflammatory and Profibrotic Gene Expression

Preclinical research using a nephrotoxic serum (NTS) nephritis mouse model has demonstrated that this compound treatment leads to significant reductions in inflammatory and profibrotic gene expression. Studies assessed the levels of selected injury mediators and biomarkers at the mRNA level. These included Neutrophil gelatinase-associated lipocalin (NGAL), Interleukin-6 (IL-6), Monocyte chemoattractant protein-1 (MCP-1), Transforming growth factor beta 1 (TGF beta 1), and endothelin-1 (B181129) mRNAs nih.govresearchgate.netnih.gov. The observed decreases in the expression of these genes indicate a potential role for this compound in modulating key pathways involved in renal inflammation and fibrosis in the context of kidney injury nih.govresearchgate.netnih.govresearchgate.net. Acid retention, a characteristic of metabolic acidosis in CKD, is understood to potentially trigger inflammatory mechanisms, including cytokine release, which can contribute to kidney interstitial fibrosis and CKD progression amegroups.org.

Histopathological Assessments in Preclinical Models of Organ Injury

Histopathological assessments in preclinical models, such as the NTS nephritis mouse model, have provided insights into this compound's impact on kidney tissue injury. Evaluations included examining renal histologic changes using techniques such as hematoxylin (B73222) and eosin (B541160) (H/E) staining and immunohistochemistry for markers like C5b-9 and CD45 nih.govresearchgate.netnih.gov. These assessments aimed to visualize and quantify the extent of glomerular and tubulointerstitial damage.

Attenuation of Glomerular and Tubulointerstitial Injury Markers (e.g., Proteinuria, Albuminuria)

In the NTS nephritis mouse model, this compound treatment resulted in significant reductions in glomerular and tubulointerstitial injury induced by NTS nih.govresearchgate.netnih.govresearchgate.net. Key markers of kidney injury, such as proteinuria and albuminuria, were significantly reduced following this compound administration nih.govnih.gov. Specifically, studies reported reductions in NTS-induced proteinuria and albuminuria by approximately 60% and 75%, respectively nih.govnih.gov. Reductions in urinary ammonia excretion were also observed nih.govnih.gov.

The following table summarizes the observed reductions in proteinuria and albuminuria:

MarkerApproximate Reduction with this compoundPreclinical Model
Proteinuria~60%NTS Nephritis Mouse Model
Albuminuria~75%NTS Nephritis Mouse Model

Theoretical and Translational Research Perspectives

Broader Implications for Pathophysiology of Acid-Base Disorders

Metabolic acidosis, characterized by a reduction in serum bicarbonate concentration, is a common acid-base disorder with various underlying causes. mhmedical.comfortunejournals.com Chronic metabolic acidosis, particularly prevalent in conditions like chronic kidney disease (CKD), contributes to a range of deleterious effects, including accelerated CKD progression, muscle wasting, bone loss, and increased cardiovascular disease risk. amegroups.orgmdpi.comnih.gov The kidneys play a crucial role in maintaining acid-base homeostasis by reabsorbing filtered bicarbonate and excreting metabolic fixed acids. mhmedical.comnih.gov In CKD, the impaired ability of the kidneys to excrete acid leads to acid retention and chronic metabolic acidosis. mdpi.comnih.gov

Veverimer's mechanism of action, the removal of HCl from the gastrointestinal tract, offers a novel approach to addressing metabolic acidosis. researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org Unlike conventional alkali therapy that neutralizes acid, this compound's binding and removal of HCl effectively increases serum bicarbonate levels. researchgate.netresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.org This approach avoids the potential complications associated with introducing sodium or potassium loads, which can be particularly relevant in patients with comorbidities like hypertension or heart failure. researchgate.netresearchgate.netnih.gov Research has explored the potential of this compound to effectively increase serum bicarbonate concentrations in patients with metabolic acidosis associated with CKD. researchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgmhmedical.commdpi.comjuniperpublishers.com Studies have shown that this compound can significantly increase serum bicarbonate levels, with effects observed within 24-72 hours and sustained efficacy over longer periods. frontiersin.orgmdpi.comjuniperpublishers.com

Exploration of Potential Research Applications in Other Acid-Related Conditions

The ability of this compound to modulate acid-base balance through gastrointestinal acid removal suggests potential research applications in other conditions characterized by acid-base disturbances or where alkalinization may be beneficial.

Renal Tubular Acidosis (RTA) is a group of kidney disorders characterized by impaired renal acidification, leading to metabolic acidosis. juniperpublishers.comresearchgate.netjuniperpublishers.com Different types of RTA involve defects in bicarbonate reabsorption (proximal RTA) or hydrogen ion secretion (distal RTA). juniperpublishers.comresearchgate.netjuniperpublishers.com While traditional management of RTA involves alkali supplementation, research is exploring alternative strategies. juniperpublishers.comjuniperpublishers.com

Given that this compound increases serum bicarbonate by removing acid from the gastrointestinal tract, researchers are investigating its potential role in managing the metabolic acidosis associated with RTA. researchgate.netjuniperpublishers.comjuniperpublishers.comrenibus.com Studies are needed to specifically confirm the efficacy and safety of this compound in RTA patients. juniperpublishers.comjuniperpublishers.com However, its mechanism, which does not rely on renal acid excretion or introduce exogenous alkali with potential cation loads, presents it as an emerging area of research for RTA, particularly in patients who may be intolerant of or have an inadequate response to conventional oral alkali therapy. researchgate.netrenibus.com

Nephrolithiasis, or kidney stone disease, involves the formation of mineral and salt deposits in the kidneys. ahrq.govnih.gov The composition of kidney stones can vary, with calcium oxalate (B1200264) and calcium phosphate (B84403) stones being the most common. ahrq.govnih.gov Urinary pH plays a significant role in the formation of certain types of kidney stones, particularly uric acid stones, which are promoted by increased urinary acidity. nih.gov Alkalinization of the urine can be a strategy to prevent the formation of such stones. researchgate.net

Research is exploring whether this compound, by increasing serum bicarbonate and potentially influencing urinary pH, could have a role in the management or prevention of kidney stone formation, particularly in cases where urinary alkalinization is desired. researchgate.netrenibus.com The potential benefit lies in its ability to raise serum bicarbonate without introducing large amounts of sodium or potassium, which might be a consideration in stone-forming patients with specific metabolic profiles. researchgate.netresearchgate.netnih.gov Further research is needed to investigate the effects of this compound on urinary composition and its potential to reduce kidney stone recurrence. researchgate.netrenibus.comdntb.gov.ua

Renal Tubular Acidosis Research

Future Directions in Polymeric Acid Sequestration Research

The development of this compound as a polymeric acid sequestrant highlights the potential of this class of compounds for managing acid-base disorders. Future research in this area is likely to focus on several key aspects.

Future research will likely involve detailed studies to elucidate the structure-activity relationships of this compound and other potential polymeric acid sequestrants. This could involve synthesizing polymers with variations in their structural properties and evaluating their acid-binding efficacy and selectivity in vitro. uc.ptmdpi.com Advanced analytical techniques will be essential to characterize the structural features of these polymers and correlate them with their functional properties. mdpi.com

The development and utilization of advanced in vitro and in silico models are becoming increasingly important in pharmaceutical research for predicting the behavior and efficacy of new compounds. nih.govmdpi.comresearchgate.netmedrxiv.org For polymeric acid sequestrants like this compound, which act locally in the gastrointestinal tract, in vitro models simulating the conditions of the digestive system can provide valuable insights into their binding capacity and release characteristics. mdpi.com

Integration of Multi-Omics Approaches in Preclinical Research

The application of multi-omics approaches in preclinical research for this compound, while not extensively detailed in the available search results specifically for this compound, holds significant theoretical potential for providing deeper mechanistic insights into its effects. Multi-omics, which can include transcriptomics, proteomics, metabolomics, and potentially the study of the gut microbiome, allows for a comprehensive analysis of biological systems researchgate.netbiorxiv.orgjci.org.

In the broader context of kidney diseases and metabolic acidosis, multi-omics has been utilized to characterize the complex molecular changes associated with disease progression and therapeutic interventions jci.org. For a compound like this compound, integrating multi-omics data from preclinical models could theoretically help to:

Identify downstream biological pathways affected by acid removal: Beyond the direct impact on bicarbonate levels, changes in the acid-base balance could influence various cellular and molecular processes. Multi-omics could reveal alterations in gene expression, protein profiles, or metabolic intermediates in relevant tissues (e.g., kidney, gut) following this compound administration.

Understand systemic responses: Acidosis in CKD is a systemic issue affecting multiple organs. Multi-omics could provide insights into how this compound's action in the gut influences distant organs and their molecular landscapes.

Explore the gut-kidney axis: Given that this compound acts in the gastrointestinal tract, multi-omics approaches could investigate potential interactions with the gut microbiome and how these interactions might contribute to the observed physiological effects or influence kidney function.

Refinement of Animal Models for Mechanistic Insight

Preclinical research on this compound has utilized animal models, primarily rats and mice, to investigate its mechanism of action and physiological effects nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. These models are crucial for bridging the gap between in vitro studies and human clinical trials.

Studies in rats with adenine-induced CKD and metabolic acidosis have demonstrated that this compound administration leads to a significant increase in fecal chloride excretion and a dose-dependent increase in serum bicarbonate concentrations nih.govresearchgate.net. These findings in animal models corroborate the proposed mechanism of this compound as an intestinal acid binder.

Furthermore, research using a mouse model of nephrotoxic serum nephritis (NTS) has provided insights into this compound's potential impact beyond simply increasing bicarbonate. In this model, this compound administration was shown to decrease renal ammoniagenesis and mitigate kidney injury nih.govnih.gov. Specifically, findings included:

Increased plasma bicarbonate and urinary pH. nih.govnih.gov

Reduced urinary ammonia (B1221849). nih.govnih.gov

Decreased expression of the renal cortical Na/H+ antiporter (NHE3). nih.gov

Reductions in NTS-induced proteinuria/albuminuria, urinary ammonia, and C5b-9 excretion. nih.govnih.gov

Suppressed plasma C3a levels and reduced glomerular/tubulointerstitial injury, inflammatory/profibrotic gene expression, and renal C5b-9 deposition. nih.govnih.gov

These results from animal models suggest that the bicarbonate generated via this compound's action can suppress renal ammoniagenesis and complement activation, highlighting potential mechanisms by which it might exert beneficial effects in certain kidney conditions nih.govnih.gov.

Refinement of these animal models could involve several strategies to gain more detailed mechanistic insight:

Genetically modified models: Utilizing animal models with specific gene knockouts or overexpression relevant to acid-base transport, ammoniagenesis, or complement pathways could help dissect the precise molecular targets and signaling cascades influenced by this compound.

Temporal studies: Conducting studies with multiple time points after initiating this compound treatment could reveal the dynamic changes in renal function, inflammatory markers, and molecular pathways.

Comparative studies: Comparing the effects of this compound to traditional alkali therapies in animal models could further elucidate the unique mechanistic aspects of this compound's acid removal strategy.

Integration with 'omics: As discussed in the previous section, combining refined animal models with multi-omics analyses could provide a systems-level understanding of this compound's impact.

While existing animal models have been instrumental in confirming this compound's acid-binding activity and exploring its effects on ammoniagenesis and complement activation, further refinement could provide a more comprehensive understanding of the intricate mechanisms underlying its potential therapeutic benefits.

Data Table: Summary of Preclinical Findings in Animal Models

Animal ModelConditionKey Findings Related to MechanismSource(s)
Rats (Sprague-Dawley)Adenine-induced CKD and metabolic acidosisIncreased fecal chloride excretion; Dose-dependent increase in serum bicarbonate; Not absorbed from GI tract. nih.govresearchgate.net
MiceNephrotoxic Serum Nephritis (NTS)Increased plasma bicarbonate/urinary pH; Reduced urinary ammonia; Decreased renal NHE3 expression. nih.govnih.gov
MiceNTSReduced proteinuria/albuminuria; Reduced urinary ammonia and C5b-9 excretion; Suppressed plasma C3a; Reduced kidney injury. nih.govnih.gov
Rats and Dogs (14C-labeled this compound)Absorption, distribution, metabolism, excretionPolymer was not absorbed from the GI tract and quantitatively eliminated in feces. nih.govresearchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.